molecular formula C10H8N2O2S B15235647 2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid

2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid

Cat. No.: B15235647
M. Wt: 220.25 g/mol
InChI Key: VWKOPIPDSFTIOW-UHFFFAOYSA-N
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Description

2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is part of a broader class of thiazolo[4,5-B]pyridines, which are known for their diverse pharmacological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid typically involves the construction of the thiazole ring followed by its annulation to the pyridine ring. One common method starts with pyridine derivatives, which undergo a series of reactions to form the thiazole ring . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol . Substitution reactions could introduce various functional groups, such as halides or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid is unique due to its specific combination of a cyclopropyl group, thiazole ring, and pyridine ring.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-cyclopropyl-[1,3]thiazolo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c13-10(14)6-3-4-7-8(11-6)12-9(15-7)5-1-2-5/h3-5H,1-2H2,(H,13,14)

InChI Key

VWKOPIPDSFTIOW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(S2)C=CC(=N3)C(=O)O

Origin of Product

United States

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